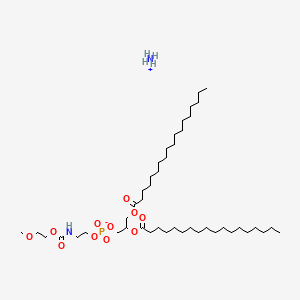![molecular formula C21H21N5OS B14098698 (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B14098698.png)
(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a complex organic molecule featuring multiple functional groups, including benzimidazole, piperidine, thiophene, and pyrazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, followed by the introduction of the piperidine moiety through nucleophilic substitution. The thiophene-pyrazole fragment is then synthesized separately and coupled with the benzimidazole-piperidine intermediate under specific conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Applications De Recherche Scientifique
(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mécanisme D'action
The mechanism of action of (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(furan-2-yl)-1H-pyrazol-5-yl)methanone
- (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanone
Uniqueness
The uniqueness of (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Propriétés
Formule moléculaire |
C21H21N5OS |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C21H21N5OS/c27-21(18-12-17(23-24-18)20-6-3-11-28-20)25-9-7-15(8-10-25)13-26-14-22-16-4-1-2-5-19(16)26/h1-6,11-12,14-15H,7-10,13H2,(H,23,24) |
Clé InChI |
VCFNCKWFFBYCHL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=NNC(=C4)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14098617.png)
![1,2,4-Thiadiazole-3-acetic acid, 5-amino-a-[(triphenylmethoxy)imino]-,(Z)-](/img/structure/B14098620.png)

![6-Methoxy-1-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098627.png)
![4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B14098639.png)
![4-(3-chlorophenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14098658.png)

![Tert-butyl-[[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane](/img/structure/B14098672.png)
![1-(3-Ethoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098676.png)
![5-[3-oxo-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14098683.png)
![N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14098690.png)
![4-{[4-(dimethylamino)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14098703.png)
![benzyl N-[(3Z)-3-(propan-2-ylhydrazinylidene)propyl]carbamate](/img/structure/B14098711.png)

